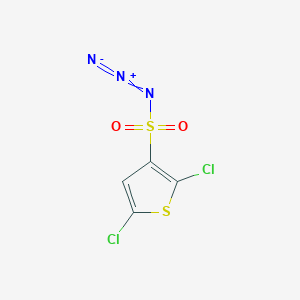

2,5-Dichlorothiophene-3-sulfonyl azide

Description

Significance of Sulfonyl Azides as Versatile Synthetic Intermediates

Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. They are highly energetic and versatile reagents that have found broad application in organic synthesis. tandfonline.comresearchgate.net Their utility stems from their ability to undergo a variety of chemical transformations, serving as precursors to a wide range of nitrogen-containing compounds.

One of the most prominent applications of sulfonyl azides is in diazo transfer reactions . In these reactions, the azide (B81097) group is transferred to an active methylene (B1212753) compound, generating a diazo compound, which is a valuable intermediate for the synthesis of carbenes and for various C-C bond-forming reactions. researchgate.net Furthermore, sulfonyl azides are key reagents in azide-alkyne cycloaddition reactions , a cornerstone of "click chemistry," to form 1,2,3-triazoles. These triazole products have diverse applications in medicinal chemistry and materials science.

Sulfonyl azides also participate in reactions involving nitrene intermediates, which are generated upon thermal or photochemical decomposition with the extrusion of dinitrogen gas. These highly reactive nitrenes can undergo a variety of transformations, including:

C-H amination/insertion: The direct insertion of a nitrogen atom into a C-H bond to form sulfonamides.

Aziridination of olefins: The addition of the nitrene to an alkene to form a three-membered aziridine (B145994) ring. researchgate.net

Synthesis of N-heterocycles: Through intramolecular cyclization reactions.

The reactivity of sulfonyl azides makes them indispensable tools for the efficient construction of complex molecular architectures. tandfonline.com

Unique Contributions of Thiophene-Derived Sulfonyl Azides to Synthetic Methodology

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a common scaffold in many pharmaceuticals and functional materials. rsc.orgnih.gov The incorporation of a thiophene ring into a molecule can significantly influence its biological activity and physicochemical properties. cognizancejournal.comeprajournals.com Thiophene is often considered a bioisostere of a benzene (B151609) ring, meaning it can replace a benzene ring in a drug molecule without significantly altering its biological activity, but potentially improving properties like metabolic stability or solubility. nih.govresearchgate.net

When a sulfonyl azide group is attached to a thiophene ring, the resulting thiophene-derived sulfonyl azide combines the reactivity of the sulfonyl azide with the unique properties of the thiophene scaffold. This offers several advantages in synthetic methodology:

Introduction of a Heteroaromatic Moiety: These reagents allow for the direct incorporation of a thiophene ring into a target molecule through the various reactions of the sulfonyl azide group.

Functionalization of the Thiophene Ring: The chlorine atoms in 2,5-Dichlorothiophene-3-sulfonyl azide provide additional sites for functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of substituted thiophene derivatives.

Development of Novel Bioactive Compounds: The combination of the sulfonamide group (often formed from sulfonyl azides) and the thiophene ring is a common feature in many biologically active compounds. researchgate.net Therefore, thiophene-derived sulfonyl azides are valuable precursors for the synthesis of new potential drug candidates.

Overview of Current Research Trajectories for this compound

Given the absence of direct studies on This compound , its potential research trajectories can be inferred from the established chemistry of its components. The logical synthetic precursor for this compound is 2,5-Dichlorothiophene-3-sulfonyl chloride , which can be converted to the corresponding azide via nucleophilic substitution with an azide salt, such as sodium azide. tandfonline.com

Future research involving This compound is likely to focus on several key areas:

Synthesis of Novel Heterocyclic Systems: The compound could be used as a key building block in the synthesis of novel fused heterocyclic systems containing the thiophene ring. Intramolecular C-H amination reactions, for instance, could lead to the formation of thieno-fused sultams.

"Click" Chemistry and Medicinal Chemistry Applications: As a participant in azide-alkyne cycloaddition reactions, it would enable the synthesis of a wide array of 1-(2,5-dichloro-3-thienylsulfonyl)-1,2,3-triazoles. These compounds could be screened for various biological activities, given the prevalence of both thiophene and triazole motifs in pharmaceuticals.

Materials Science: The rigid, planar structure of the dichlorothiophene core, combined with the potential for further functionalization, makes this compound a candidate for the synthesis of novel organic electronic materials, such as polymers and small molecules for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Combinatorial Chemistry and Drug Discovery: The two chlorine atoms on the thiophene ring are amenable to various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of a library of diverse compounds for high-throughput screening in drug discovery programs.

Data Tables

Table 1: Properties of 2,5-Dichlorothiophene-3-sulfonyl Chloride

| Property | Value |

| CAS Number | 56946-83-9 |

| Molecular Formula | C₄HCl₃O₂S₂ |

| Molecular Weight | 251.54 g/mol |

| Appearance | Not specified |

| Boiling Point | 256-257 °C |

| Density | 1.697 g/mL at 25 °C |

Table 2: Related Thiophene Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dichlorothiophene | 3172-52-9 | C₄H₂Cl₂S | 153.03 |

| 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 | C₄H₃Cl₂NO₂S₂ | 232.11 |

Structure

3D Structure

Properties

CAS No. |

920756-46-3 |

|---|---|

Molecular Formula |

C4HCl2N3O2S2 |

Molecular Weight |

258.1 g/mol |

IUPAC Name |

2,5-dichloro-N-diazothiophene-3-sulfonamide |

InChI |

InChI=1S/C4HCl2N3O2S2/c5-3-1-2(4(6)12-3)13(10,11)9-8-7/h1H |

InChI Key |

AJWQFKDSBUZQHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)N=[N+]=[N-])Cl)Cl |

Origin of Product |

United States |

Applications of 2,5 Dichlorothiophene 3 Sulfonyl Azide in Advanced Organic Synthesis

Strategic Construction of Nitrogen-Containing Heterocyclic Compounds

The development of efficient methodologies for the synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal and materials chemistry. 2,5-Dichlorothiophene-3-sulfonyl azide (B81097) serves as a key building block in a variety of synthetic transformations, enabling access to a wide array of valuable heterocyclic scaffolds.

Synthesis of 1,2,3-Triazoles (Specifically 1-Sulfonyl-1,2,3-triazoles)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. In this context, 2,5-Dichlorothiophene-3-sulfonyl azide is a valuable precursor for the synthesis of 1-sulfonyl-1,2,3-triazoles. These compounds are not only stable entities in their own right but also serve as versatile intermediates for further chemical transformations.

The reaction involves the cycloaddition of the sulfonyl azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.govnih.gov A variety of copper sources can be employed, with copper(I) thiophene-2-carboxylate (B1233283) (CuTC) being a particularly effective catalyst that functions under both anhydrous and aqueous conditions at room temperature. nih.gov The reaction is generally high-yielding and tolerates a broad range of functional groups on the alkyne partner.

The resulting 1-(2,5-dichlorothiophene-3-sulfonyl)-1,2,3-triazoles are useful precursors to N-unsubstituted 1,2,3-triazoles upon removal of the sulfonyl group. Furthermore, the electron-withdrawing nature of the sulfonyl group activates the triazole ring, facilitating subsequent reactions.

Table 1: Synthesis of 1-Sulfonyl-1,2,3-triazoles using Sulfonyl Azides

| Sulfonyl Azide | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

| Tosyl Azide | Phenylacetylene | CuTC | Toluene | 95 | nih.gov |

| Tosyl Azide | 1-Octyne | CuTC | Toluene | 98 | nih.gov |

| Tosyl Azide | Propargyl alcohol | CuTC | Toluene | 96 | nih.gov |

| Mesyl Azide | Phenylacetylene | Cu(I) | Various | High | researchgate.net |

Note: While specific examples using this compound are not detailed in the cited literature, its reactivity is expected to be analogous to other aromatic sulfonyl azides like tosyl azide.

Formation of N-Sulfonylamidines via Multicomponent Reactions

N-Sulfonylamidines are an important class of compounds with applications in medicinal chemistry and as synthetic intermediates. A highly efficient one-pot, three-component reaction utilizing a sulfonyl azide, a terminal alkyne, and an amine provides a direct route to these structures. organic-chemistry.orgresearchgate.net This copper-catalyzed reaction proceeds under mild conditions and exhibits a broad substrate scope.

The proposed mechanism involves the initial formation of a copper acetylide, which then reacts with the sulfonyl azide. The resulting intermediate subsequently reacts with an amine to afford the N-sulfonylamidine product. This multicomponent approach allows for the rapid generation of molecular diversity from simple and readily available starting materials. The use of this compound in this reaction would lead to the formation of N-(2,5-dichlorothiophene-3-sulfonyl)amidines, which could exhibit unique biological activities due to the presence of the dichlorothiophene moiety.

Table 2: Copper-Catalyzed Three-Component Synthesis of N-Sulfonylamidines

| Sulfonyl Azide | Alkyne | Amine | Catalyst | Yield (%) | Reference |

| Tosyl Azide | Phenylacetylene | Piperidine | CuI | 94 | organic-chemistry.org |

| Tosyl Azide | 1-Heptyne | Morpholine | CuI | 92 | organic-chemistry.org |

| 4-Nitrobenzenesulfonyl Azide | Phenylacetylene | Benzylamine | CuI | 85 | organic-chemistry.org |

Note: The broad applicability of this reaction suggests that this compound would be a suitable substrate.

Preparation of α-Diazo Carbonyl Compounds and Analogs

The transfer of a diazo group to an active methylene (B1212753) compound is a fundamental transformation in organic synthesis, providing access to versatile α-diazo carbonyl compounds. orgsyn.org Sulfonyl azides, including this compound, are common reagents for this purpose in what is known as the Regitz diazo transfer. cardiff.ac.ukorganic-chemistry.org

The reaction typically involves the deprotonation of a 1,3-dicarbonyl compound or other active methylene substrate with a base, followed by reaction with the sulfonyl azide. The sulfonyl group is subsequently eliminated, yielding the α-diazo carbonyl compound and the corresponding sulfonamide as a byproduct. A variety of sulfonyl azides have been employed for this transformation, with the choice of reagent sometimes influencing the reaction efficiency and ease of purification.

Table 3: Diazo Transfer to Active Methylene Compounds using Sulfonyl Azides

| Active Methylene Compound | Sulfonyl Azide | Base | Yield (%) | Reference |

| Dimethyl malonate | Tosyl azide | Triethylamine | >90 | organic-chemistry.org |

| Ethyl acetoacetate | Mesyl azide | Triethylamine | High | cardiff.ac.uk |

| Cyclohexane-1,3-dione | Tosyl azide | Triethylamine | 90 | organic-chemistry.org |

Note: this compound is expected to be an effective diazo-transfer reagent in these reactions.

Aziridination of Olefins

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. While various methods exist for their preparation, the direct aziridination of olefins using a nitrene source is a powerful strategy. Sulfonyl azides can serve as precursors to sulfonyl nitrenes, which can then add to alkenes to form N-sulfonylaziridines.

Metal-catalyzed reactions, often employing copper or rhodium complexes, are typically used to facilitate the decomposition of the sulfonyl azide and the subsequent nitrene transfer to the olefin. us.esresearchgate.net The reaction of this compound with various olefins would provide access to a range of novel N-(2,5-dichlorothiophenesulfonyl)aziridines. The stereochemistry of the starting olefin is often retained in the aziridine (B145994) product.

While direct examples involving this compound are not prevalent in the literature, the general reactivity of sulfonyl azides in aziridination reactions is well-established. researchgate.netnih.govchemrxiv.orgnih.gov

Synthesis of Other Sulfur-Containing Heterocycles (e.g., Thiatriazoles)

Beyond the more common heterocycles, this compound has the potential to be a precursor for the synthesis of less common sulfur-containing nitrogen heterocycles. For instance, the reaction of sulfonyl azides with certain reagents can lead to the formation of thiatriazoles. The specific reaction conditions and co-reactants would determine the resulting heterocyclic system. The chemistry of 1,2,3,5-thiatriazoles is an area of ongoing research, and the use of novel sulfonyl azides like the title compound could lead to the discovery of new derivatives with interesting properties. researchgate.net

Targeted Functionalization of Diverse Organic Substrates

The reactivity of this compound extends beyond the synthesis of discrete heterocyclic compounds to the functionalization of a variety of organic substrates. This includes the introduction of the 2,5-dichlorothiophenesulfonyl moiety onto organic molecules, which can impart new physical, chemical, and biological properties.

One area of application is in the modification of polymers. For example, sulfonyl azides have been used for the functionalization of polypropylene (B1209903) through reactive processing. The thermally generated sulfonyl nitrene can undergo C-H insertion reactions with the polymer backbone, leading to the covalent attachment of the sulfonyl group. This modification can alter the surface properties of the polymer, for instance, by improving adhesion.

Furthermore, the reactions described in the preceding sections, such as the multicomponent synthesis of N-sulfonylamidines and the synthesis of 1-sulfonyl-1,2,3-triazoles, can be viewed as methods for the targeted functionalization of alkynes and amines. These reactions allow for the incorporation of the 2,5-dichlorothiophenesulfonyl group into a wide range of molecular scaffolds. The precursor, 2,5-Dichlorothiophene-3-sulfonyl chloride, is known to react with various nucleophiles to prepare compounds such as amides and sulfonamides, further highlighting the utility of this chemical family in functionalizing diverse organic molecules. sigmaaldrich.com

Direct C-H Sulfonamidation and Amination

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond is a powerful transformation in organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step methods. Sulfonyl azides have emerged as highly effective reagents for this purpose, acting as a source of a sulfonylnitrene equivalent that can be inserted into C-H bonds, releasing dinitrogen as the sole byproduct. This compound is well-suited to participate in these reactions, providing a direct route to N-heteroaryl sulfonamides.

The reactions are typically mediated by transition metal catalysts, with rhodium and iridium complexes being particularly effective. These catalysts can facilitate the regioselective functionalization of C-H bonds, often guided by a directing group present on the substrate. For instance, Rh(III) catalysts can direct the sulfonamidation to the ortho-position of arenes containing chelating groups like amides or pyridines. In such a process, this compound would react with an activated C-H bond to form the corresponding 2,5-dichloro-3-thiophenesulfonamide derivative. The reaction proceeds without the need for an external oxidant, enhancing its efficiency and environmental compatibility.

Recent advances have expanded the range of metals capable of catalyzing this transformation, demonstrating the broad utility of sulfonyl azides in C-H functionalization.

| Metal Catalyst Family | Typical Catalyst Precursor | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | [CpRhCl₂]₂ or [CpRh(MeCN)₃][SbF₆]₂ | High efficiency for ortho-sulfonamidation of arenes with directing groups. | |

| Iridium (Ir) | [Cp*IrCl₂]₂ | Broad substrate scope and excellent functional group tolerance under mild conditions. | |

| Palladium (Pd) | Pd(TFA)₂ | Used for regioselective introduction of sulfonamide groups at specific positions in heterocycles like indoles. | |

| Manganese (Mn) | MnBr(CO)₅ | Represents a more earth-abundant and less expensive catalyst option for ortho-sulfonamidation. |

Derivatization and Functionalization of Thiophene (B33073) Ring Systems

The structure of this compound offers multiple avenues for the derivatization and functionalization of its core thiophene ring. Beyond the C-H activation reactions that form sulfonamides, the azide moiety itself is a versatile functional group capable of participating in a range of transformations.

One of the most prominent reactions of azides is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. By reacting this compound with various terminal or internal alkynes, a diverse array of 1-sulfonyl-1,2,3-triazoles can be synthesized. This effectively appends a new, stable heterocyclic ring to the thiophene core via the sulfonyl linker, significantly increasing molecular complexity and providing new vectors for further modification.

Furthermore, the sulfonamide linkage formed via C-H amination is not merely a passive linker. The nitrogen atom of the sulfonamide can be further alkylated or acylated, and the acidic N-H proton can participate in hydrogen bonding, influencing the molecule's conformational properties and biological activity.

The two chlorine atoms on the thiophene ring represent additional, orthogonal sites for functionalization. These positions are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 and C5 positions of the thiophene ring, a strategy that is crucial for building libraries of related compounds. The ability to selectively functionalize the azide group first, followed by modification at the chlorine positions (or vice versa), provides a powerful strategy for controlled, stepwise molecular construction.

| Reactive Site | Reaction Type | Resulting Functional Group/Structure | Potential for Further Diversification |

|---|---|---|---|

| Sulfonyl Azide | C-H Amination/Sulfonamidation | Sulfonamide (-SO₂NH-R) | N-alkylation, N-acylation |

| Sulfonyl Azide | [3+2] Cycloaddition | 1-Sulfonyl-1,2,3-triazole | Modification of substituents on the triazole ring |

| C2/C5-Chlorine | Cross-Coupling (e.g., Suzuki, Stille) | Aryl, alkyl, or vinyl substituent | Introduction of a vast range of organic fragments |

| C2/C5-Chlorine | Nucleophilic Aromatic Substitution | Amine, ether, or thioether linkage | Attachment of various nucleophiles |

Role as a Versatile Building Block in Complex Molecular Architecture and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules that can populate chemical space beyond that covered by traditional compound libraries. Unlike target-oriented synthesis, which converges on a single molecular structure, DOS employs divergent pathways to create a multitude of distinct molecular scaffolds from a common starting material. This compound is an ideal building block for DOS due to its multiple and chemically distinct reactive sites.

The core principle of many DOS strategies is the build/couple/pair algorithm. A multifunctional building block like this compound can be central to this approach.

Build/Couple: The azide can be coupled with a wide range of substrates. For example, reacting it with a molecule containing an alkyne would yield a triazole, while reacting it under C-H activation conditions with an arene would yield a sulfonamide. These represent two distinct branching pathways from the same starting material.

Pair: Subsequent intramolecular reactions can then form new rings, generating scaffold diversity.

The true power of this building block in DOS lies in the ability to selectively address its functional handles. A synthetic route can be designed where the azide is reacted first, leaving the two chlorine atoms untouched for later diversification via cross-coupling. Conversely, one or both chlorine atoms could be functionalized first, followed by a reaction at the azide. This strategic, stepwise approach allows for the generation of a large number of unique molecules with different skeletal frameworks and peripheral functional groups from a single, highly functionalized starting material. This efficiency in creating molecular complexity and diversity is the hallmark of a successful DOS campaign and is critical for the discovery of novel biologically active compounds.

Emerging Research Directions and Future Perspectives in 2,5 Dichlorothiophene 3 Sulfonyl Azide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of sulfonyl azides is often mediated by transition metal catalysts, which can generate highly reactive intermediates like metal-nitrenes or facilitate cycloaddition reactions. Future research on 2,5-Dichlorothiophene-3-sulfonyl azide (B81097) is expected to leverage catalysts to control its reaction pathways. Rhodium(II) and copper(I) complexes are particularly well-established for their ability to catalyze reactions of sulfonyl azides. organic-chemistry.orgmdpi.com For instance, rhodium(II) catalysts are known to promote the formation of α-imino rhodium carbenes from 1-sulfonyl-1,2,3-triazoles, which are the cycloaddition products of sulfonyl azides and alkynes. organic-chemistry.org This pathway opens avenues for subsequent reactions, such as the synthesis of substituted thiazoles from thionoesters. organic-chemistry.org

Similarly, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles. mdpi.commdpi.com The development of novel ligand systems for these metals could further enhance the catalytic activity, improve regioselectivity, and expand the scope of reactions to include more challenging substrates. The investigation into nanoparticle-based catalysts, such as those derived from copper oxides (CuO), also presents a promising frontier for improving catalyst recyclability and stability in reactions involving sulfonyl azides. mdpi.com

Table 1: Potential Catalytic Systems for 2,5-Dichlorothiophene-3-sulfonyl Azide Reactions

| Catalyst Type | Potential Reaction | Advantages | Representative Analogs |

|---|---|---|---|

| Rhodium(II) carboxylates | Nitrene Transfer / Thiazole Synthesis | High efficiency, control over carbene intermediates. | Reactions of other sulfonyl azides with thionoesters. organic-chemistry.org |

| Copper(I) / Ligand | Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity (1,4-isomer), mild conditions, high yield. | Standard click chemistry applications. mdpi.com |

| Ruthenium Complexes | Azide-Alkyne Cycloaddition | Complementary regioselectivity (1,5-isomer). | Synthesis of 1,5-disubstituted triazoles. mdpi.com |

| CuO Nanoparticles | Heterogeneous CuAAC | Catalyst stability, recyclability, environmentally friendly. | Use in azide-alkyne cycloadditions. mdpi.com |

Advancement of Green Chemistry Methodologies in Synthesis and Applications

Modern synthetic chemistry places a strong emphasis on sustainability, aligning with the principles of green chemistry. mdpi.com Future work involving this compound will likely incorporate these principles to reduce environmental impact. nih.gov Key areas for advancement include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation. mdpi.commdpi.com

The synthesis of thiophene (B33073) derivatives, for example, has seen progress through the use of aqueous media, which minimizes the reliance on volatile organic solvents. mdpi.commdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for various heterocyclic syntheses, including cycloaddition reactions. mdpi.comfrontiersin.org The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, further enhances efficiency by reducing waste from intermediate purification steps. organic-chemistry.org Applying these methodologies to the synthesis and subsequent reactions of this compound could lead to more sustainable and economically viable processes. mdpi.comunibo.it

Expansion of Substrate Scope and Reaction Architectures in Cycloaddition and Functionalization

The azide moiety is a versatile functional group, renowned for its participation in 1,3-dipolar cycloaddition reactions. nih.gov A primary focus of future research will be to expand the range of substrates that can react with this compound to generate novel molecular architectures. Beyond terminal alkynes, investigations could include reactions with internal alkynes, strained cycloalkynes, enamines, and nitriles to produce a diverse array of triazoles and other heterocycles. beilstein-journals.orgresearchgate.net

The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, which is particularly valuable in biological applications where metal toxicity is a concern. nih.gov Exploring the reactivity of this compound with strained alkynes like bicyclononynes would be a significant step in this direction. Furthermore, the functionalization is not limited to cycloadditions. Reactions with phosphines (Staudinger ligation) or transformations into other functional groups could provide access to a wide range of thiophene-based compounds for screening in drug discovery and materials science. nih.gov The reaction of heterocyclic azides with 2-cyanoacetamidines, for instance, has been shown to produce C,N-diheteroarylcarbamidines, highlighting the potential for novel reaction pathways beyond traditional cycloadditions. beilstein-journals.org

Table 2: Potential Dipolarophiles for Cycloaddition with this compound

| Dipolarophile Class | Substrate Example | Expected Product | Potential Application |

|---|---|---|---|

| Terminal Alkynes | Phenylacetylene | 1,4-Disubstituted 1,2,3-Triazole | Click chemistry, materials science. mdpi.com |

| Strained Alkynes | Bicyclononyne | Fused Triazole | Bioorthogonal chemistry, metal-free conjugation. nih.gov |

| Alkenes | Norbornene | Triazoline | Synthesis of complex polycyclic systems. rsc.org |

| Nitriles | Acetonitrile | Tetrazole (under specific conditions) | Medicinal chemistry scaffolds. |

| Enamines | 1-Pyrrolidinocyclohexene | Aminotriazole intermediate | Access to functionalized amines. researchgate.net |

Exploration of Cascade and Multicomponent Reactions for Molecular Complexity

Cascade (or domino) and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.govnih.gov These approaches are highly atom-economical and efficient, making them attractive for generating chemical libraries for high-throughput screening. beilstein-journals.orgscispace.com Sulfonyl azides can serve as key components in such reactions.

Future research could focus on designing cascade sequences initiated by a reaction of this compound. For example, a Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes has been used to synthesize 3-sulfonyl-substituted quinolines. beilstein-journals.org By analogy, this compound could potentially be integrated into MCRs like the Ugi or Passerini reactions, where the azide or a derivative thereof acts as one of the key components. nih.govsemanticscholar.org The sequencing of an MCR with a subsequent cyclization is a particularly powerful tool for creating diverse heterocyclic scaffolds. scispace.com A radical-mediated multicomponent cascade has also been developed for synthesizing azide-biindole derivatives, suggesting that radical pathways could also be explored. rsc.org

Application of Advanced Spectroscopic Techniques for In-Situ Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. The application of advanced spectroscopic techniques for in-situ monitoring can provide invaluable insights into the transient intermediates and transition states involved in the reactions of this compound.

While specific studies on this compound are not yet prevalent, mechanistic investigations of related processes, such as the diazo-transfer reaction, have utilized isotopic labeling (e.g., ¹⁵N) to trace the fate of nitrogen atoms. researchgate.net Such techniques could unambiguously determine the mechanism of azide group transfer or its participation in cycloadditions. In-situ NMR and IR spectroscopy can be employed to observe the formation and consumption of reactants, intermediates, and products in real-time, helping to elucidate reaction kinetics and identify key intermediates, such as the formation of triazole or triazoline rings. These detailed mechanistic studies will be essential for the rational design of more efficient and selective synthetic methods involving this compound.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,5-dichlorothiophene-3-sulfonyl azide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene ring. First, sulfonylation at the 3-position of 2,5-dichlorothiophene is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent conversion to the sulfonyl chloride intermediate is followed by azidation via nucleophilic displacement with sodium azide in anhydrous acetone. Critical parameters include maintaining low temperatures to avoid decomposition and rigorous exclusion of moisture. Purity is confirmed via H NMR (deuterated chloroform) and FT-IR (azide stretch at ~2100 cm) .

Advanced Question: How can reaction conditions be optimized for copper-catalyzed cycloadditions involving this compound?

Methodological Answer:

The compound’s utility in click chemistry hinges on optimizing Cu(I) catalyst loading (e.g., CuBr·S(CH)), solvent polarity (DMF or THF), and reaction time. A 1:1.2 molar ratio of azide to alkyne ensures minimal side products. Kinetic studies using in situ H NMR or HPLC-MS are recommended to monitor triazole formation. Notably, the electron-withdrawing sulfonyl group enhances regioselectivity for 1,4-triazoles, but competing side reactions (e.g., sulfonamide formation) require pH control (<7) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : C NMR to confirm sulfonyl and azide group positions (δ 120–125 ppm for azide carbons).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H] validation.

- Elemental Analysis : To verify Cl and S content (±0.3% tolerance).

- FT-IR : Diagnostic peaks for -SO (1350–1150 cm) and -N (~2100 cm) .

Advanced Question: How should researchers address contradictory reports on the thermal stability of this compound?

Methodological Answer:

Discrepancies in decomposition temperatures (reported 80–110°C) may arise from impurities or moisture content. Systematic analysis via differential scanning calorimetry (DSC) under inert atmospheres is advised. Parallel TGA-MS experiments can correlate mass loss with gaseous products (e.g., N, SO). Pre-purification steps, such as recrystallization from dry hexane/ethyl acetate, improve consistency. Document solvent traces via GC-MS to rule out catalytic decomposition .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : In amber vials under argon at –20°C to prevent photolytic/thermal degradation.

- Handling : Use explosion-proof fume hoods and anti-static equipment. Avoid metal spatulas (risk of catalytic decomposition).

- Emergency Procedures : Neutralize spills with cold 10% NaHCO solution to quench reactive intermediates .

Advanced Question: How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The sulfonyl azide group acts as a strong electron-withdrawing moiety, polarizing the thiophene ring and directing nucleophilic attack to the 4-position. Computational studies (DFT/B3LYP/6-311+G(d,p)) show a LUMO localized at the sulfonyl group, favoring SNAr mechanisms. Experimentally, kinetics in DMSO with pyridine derivatives reveal a Hammett ρ value of +3.2, confirming electrophilic activation. Competing pathways (e.g., ring-opening) are suppressed by low temperatures (–40°C) .

Basic Question: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a versatile intermediate for:

- Triazole Synthesis : Copper-catalyzed cycloadditions with terminal alkynes to generate 1,4-disubstituted triazoles for kinase inhibitor libraries.

- Sulfonamide Prodrugs : Selective activation via Staudinger reactions with phosphines.

- Bioconjugation : Site-specific labeling of peptides via azide-alkyne ligation .

Advanced Question: How can regioselectivity challenges in multi-step derivatizations be resolved?

Methodological Answer:

Regioselectivity is controlled by steric and electronic effects. For example, Suzuki couplings at the 4-position require Pd(PPh) and KCO in toluene/EtOH (80°C), leveraging the sulfonyl group’s ortho-directing effect. Competing reactions at the 2-position are mitigated by bulky ligands (e.g., SPhos). X-ray crystallography of intermediates validates regiochemical outcomes .

Basic Question: What solvents and conditions are optimal for storing solutions of this compound?

Methodological Answer:

Anhydrous DMF or acetonitrile is preferred for stock solutions. Store at –20°C with molecular sieves (3Å) to prevent hydrolysis. Avoid chlorinated solvents (e.g., DCM) due to slow azide degradation. Confirm stability via weekly UV-Vis scans (λ = 260 nm) .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

DFT calculations (e.g., Gaussian 16) using the M06-2X functional and SMD solvation models simulate transition states for cycloadditions or nucleophilic attacks. Key metrics include activation energies (ΔG‡) and Fukui indices for electrophilicity. Validate predictions with kinetic isotope effects (KIE) experiments and N-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.